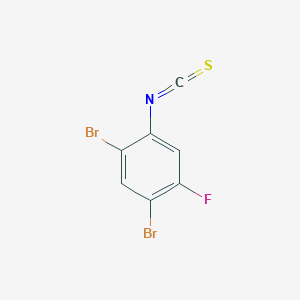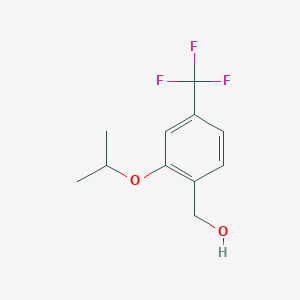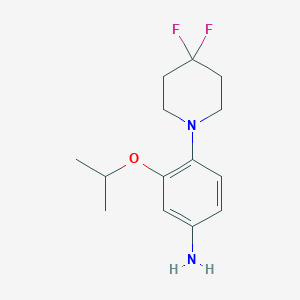
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline is an organic compound with a unique structure that includes a piperidine ring substituted with two fluorine atoms and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Aniline Moiety: The aniline group is introduced through a nucleophilic substitution reaction, often using aniline derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms or the aniline moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidines, aniline derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline
- 4-(4,4-Difluoropiperidin-1-yl)-3-ethoxyaniline
- 4-(4,4-Difluoropiperidin-1-yl)-3-butoxyaniline
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-3-isopropoxyaniline is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and altered electronic effects. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H20F2N2O |
|---|---|
分子量 |
270.32 g/mol |
IUPAC名 |
4-(4,4-difluoropiperidin-1-yl)-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H20F2N2O/c1-10(2)19-13-9-11(17)3-4-12(13)18-7-5-14(15,16)6-8-18/h3-4,9-10H,5-8,17H2,1-2H3 |
InChIキー |
SFXQBBUMKFXMGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


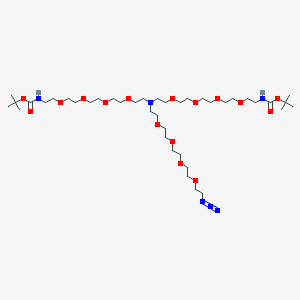

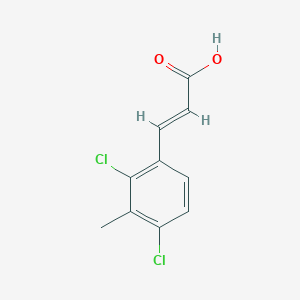
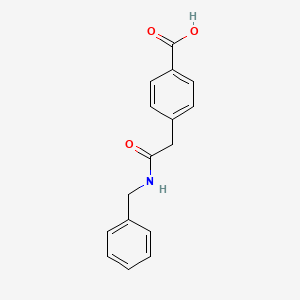

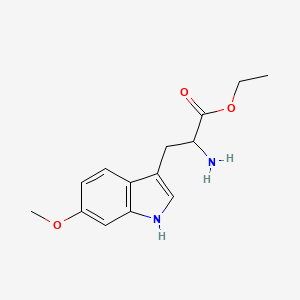

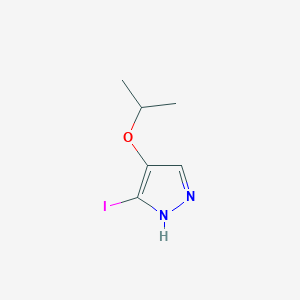

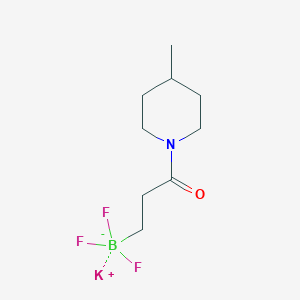
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
